![molecular formula C20H14BrN3O B2642156 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide CAS No. 70372-03-1](/img/structure/B2642156.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Mecanismo De Acción
Target of Action
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide, also known as N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-BROMOBENZAMIDE, is a compound that has been synthesized and studied for its potential therapeutic effects Compounds with similar structures, such as 1h-benzo[d]imidazole derivatives, have been reported to target dihydrofolate reductase (dhfr), an important enzyme involved in purine synthesis .
Mode of Action
It is known that similar compounds interact with their targets, such as dhfr, leading to inhibition of the enzyme’s function . This interaction can result in the disruption of purine synthesis, which is crucial for DNA replication and cell growth.
Biochemical Pathways
Based on the known targets of similar compounds, it can be inferred that this compound may affect the purine synthesis pathway . Disruption of this pathway can lead to downstream effects such as inhibition of DNA replication and cell growth.
Result of Action
Based on the known effects of similar compounds, it can be inferred that this compound may inhibit cell growth by disrupting dna replication through its potential inhibition of the purine synthesis pathway .
Análisis Bioquímico
Biochemical Properties
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit significant antimicrobial activity, interacting with enzymes such as dihydrofolate reductase (DHFR), which is essential for purine synthesis . The interaction with DHFR inhibits its activity, leading to a reduction in nucleotide synthesis and, consequently, antimicrobial effects. Additionally, this compound has demonstrated binding affinity to cyclin-dependent kinase-8 (CDK8), a protein involved in cell cycle regulation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and promoting DNA fragmentation . Furthermore, it affects cell signaling by inhibiting the activity of key kinases such as EGFR and HER2, leading to reduced cell proliferation and tumor growth . The compound also impacts gene expression by modulating the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of DHFR, inhibiting its enzymatic activity and disrupting nucleotide synthesis . Additionally, it interacts with CDK8, leading to the inhibition of its kinase activity and subsequent cell cycle arrest . The compound also modulates gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in apoptosis and cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function and gene expression . Some degradation products may form under specific conditions, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, including tumor growth inhibition and antimicrobial activity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold for these adverse effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins such as albumin may influence its distribution and bioavailability . The compound’s localization within tissues can impact its therapeutic efficacy and safety profile .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may accumulate in the nucleus, where it can modulate gene expression by binding to transcription factors . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide typically involves the formation of the benzimidazole core followed by the introduction of the bromobenzamide moiety. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. This is followed by the bromination of the benzimidazole derivative and subsequent amidation to introduce the benzamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzimidazole ring .
Aplicaciones Científicas De Investigación
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile: Known for its anticancer properties.
1H-Benzo[d]imidazole derivatives: These compounds share the benzimidazole core and exhibit a range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-bromobenzamide is unique due to the presence of the bromobenzamide moiety, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLFAFOGRPMAHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

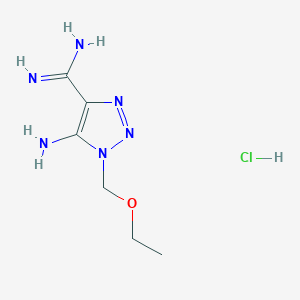
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-N,2,2-trimethylpropanamide](/img/structure/B2642075.png)
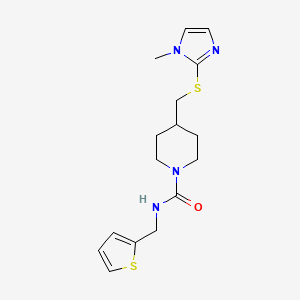
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2642082.png)
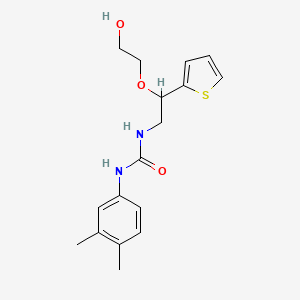
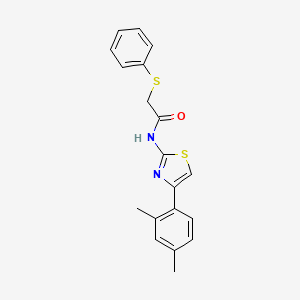
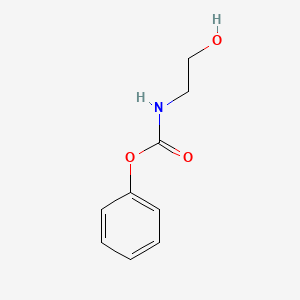
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)
![1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642092.png)
![2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide](/img/structure/B2642093.png)
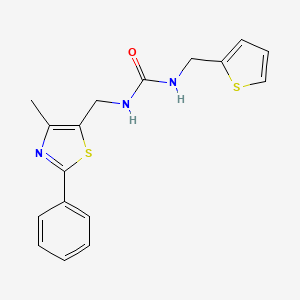
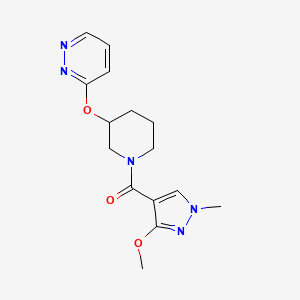
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)
